molecular formula C₂₄H₂₂BrCl₃N₄O₃S B1155374 S-Acetoxymethyl-Salubrinal Hydrobromide

S-Acetoxymethyl-Salubrinal Hydrobromide

Cat. No.: B1155374
M. Wt: 632.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds , specifically categorized as a drug analogue and phosphatase inhibitor . Its molecular formula is $$ \text{C}{24}\text{H}{22}\text{BrCl}{3}\text{N}{4}\text{O}_{3}\text{S} $$, with a molecular weight of 632.78 g/mol . The IUPAC name is 3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]acrylamide acetoxymethyl hydrobromide , reflecting its structural complexity. Key identifiers include:

  • CAS Number : 912545-86-9 (hydrobromide salt)
  • Related CAS : 405060-95-9 (parent compound Salubrinal)

The compound’s structure integrates a quinolinyl-thiourea backbone modified with an acetoxymethyl group and a hydrobromide counterion, enhancing solubility for in vitro applications.

Relation to Parent Compound Salubrinal

Salubrinal, the parent compound, is a selective inhibitor of eIF2α dephosphorylation , protecting cells from ER stress-induced apoptosis by maintaining phosphorylated eIF2α levels. This compound modifies this scaffold through acetoxymethylation , which may improve membrane permeability or stability. Unlike Salubrinal, which has an EC$$_{50}$$ of ~15 µM in PC12 cells, the hydrobromide derivative is utilized in specialized contexts, such as leukemia research, where it induces apoptotic pathways in malignant cells. Structural comparisons reveal that the acetoxymethyl group replaces a hydrogen atom on the thiourea moiety, altering electronic properties without compromising target engagement.

Historical Context and Development

Developed by Toronto Research Chemicals in the early 2000s, this compound emerged from structure-activity relationship (SAR) studies aimed at optimizing Salubrinal’s pharmacological profile. Key milestones include:

  • 2005 : Identification of Salubrinal’s anti-apoptotic effects in ER stress models.
  • 2009 : Drexler et al. demonstrated the hydrobromide analogue’s efficacy in leukemic cell apoptosis.
  • 2015 : Structural optimization studies confirmed the role of acetoxymethylation in enhancing target specificity.

These efforts positioned the compound as a niche tool for probing phosphatase-regulated pathways in cancer and neurodegeneration.

General Significance in Biochemical Research

This compound is pivotal in:

  • ER Stress Studies : It exacerbates cisplatin-induced nephrotoxicity by amplifying eIF2α phosphorylation and oxidative stress in murine models.
  • Neuroprotection Research : Attenuates pyrethroid-induced hippocampal neurogenesis deficits by inhibiting caspase-12 activation.
  • Oncology : Synergizes with pterostilbene to induce ER stress-mediated autophagy in hepatocellular carcinoma.

The compound’s ability to modulate unfolded protein response (UPR) pathways has also facilitated insights into diseases like diabetes and Alzheimer’s.

Properties

Molecular Formula

C₂₄H₂₂BrCl₃N₄O₃S

Molecular Weight

632.78

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hydrobromide Compounds

The following comparison focuses on hydrobromide salts described in the evidence, highlighting key parameters relevant to drug development:

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Functional Groups
Galantamine Hydrobromide C₁₇H₂₁NO₃·HBr 368.27 g/mol Highly water-soluble Tertiary amine, phenolic ether
Dextromethorphan HBr C₁₈H₂₅NO·HBr·H₂O 370.33 g/mol Soluble in water Morphinan skeleton, methoxy group
Eletriptan HBr C₂₂H₂₆N₂O₂S·HBr 462.43 g/mol Readily water-soluble Indole core, sulfonyl group

Table 2: Pharmacological and Regulatory Profiles

Compound Therapeutic Use Target/Mechanism Regulatory Status Key Purity Criteria
Galantamine HBr Alzheimer’s disease Acetylcholinesterase inhibition Approved (Razydine®, Reminyl®) ≥98% purity; isomer control
Dextromethorphan HBr Cough suppression NMDA receptor antagonism Approved (AUVELITY®) Defined monohydrate form
Eletriptan HBr Migraine treatment 5-HT₁B/₁D receptor agonism Approved (RELPAX®) Dose-adjusted salt content

Key Comparison Points:

  • Molecular Complexity : Eletriptan HBr has the highest molecular weight (462.43 g/mol) due to its indole-sulfonyl structure, whereas galantamine HBr is smaller (368.27 g/mol), correlating with blood-brain barrier penetration .
  • Solubility : All compounds exhibit high water solubility, a critical feature for oral or injectable formulations .
  • Regulatory Standards : Purity thresholds (e.g., ≥98% for galantamine HBr) and isomer control (racemic mixtures vs. enantiopure forms) are emphasized in pharmacopeial guidelines .

Preparation Methods

Direct Alkylation of Salubrinal with Bromomethyl Acetate

The core strategy involves nucleophilic substitution at the thiol group of Salubrinal using bromomethyl acetate (C₃H₅BrO₂). This method adapts protocols from fluorescein AM ether synthesis, where Ag₂O in acetonitrile facilitates S-alkylation.

Reaction Conditions :

  • Substrate : Salubrinal (1.0 equiv, 438.8 g/mol)

  • Alkylating Agent : Bromomethyl acetate (2.2 equiv)

  • Base : Silver(I) oxide (Ag₂O, 1.5 equiv)

  • Solvent : Anhydrous acetonitrile

  • Temperature : 25–40°C under nitrogen

  • Time : 12–18 hours

Mechanistic Insight :
Ag₂O deprotonates the thiol group (-SH) to generate a thiolate ion, which undergoes an Sₙ2 attack on bromomethyl acetate. The reaction’s success hinges on suppressing competing ester hydrolysis and O-alkylation, achieved through rigorous anhydrous conditions and excess alkylating agent.

Yield Optimization :

  • Excess bromomethyl acetate (2.2 equiv) drives the reaction to completion.

  • Molecular sieves (4Å) absorb generated HBr, minimizing acid-catalyzed degradation.

Purification and Isolation

Crude product isolation involves solvent evaporation under reduced pressure, followed by silica gel chromatography (ethyl acetate/hexane, 3:7). The AM group’s sensitivity to hydrolysis necessitates low-temperature (4°C) and low-moisture conditions during purification.

Key Challenges :

  • Byproduct Formation : Traces of O-alkylated isomers may form but are separable via gradient elution.

  • Stability : The AM-thioether bond is prone to hydrolysis at pH < 6 or > 8, requiring neutral buffers during workup.

Hydrobromide Salt Formation

Acid-Base Titration with Hydrobromic Acid

The free base of S-Acetoxymethyl-Salubrinal is treated with 48% aqueous HBr to form the hydrobromide salt.

Procedure :

  • Dissolve S-Acetoxymethyl-Salubrinal (1.0 equiv) in anhydrous dichloromethane.

  • Add HBr dropwise (1.05 equiv) at 0°C.

  • Stir for 1 hour, then concentrate in vacuo.

  • Recrystallize from ethanol/diethyl ether (1:5) to obtain white crystals.

Critical Parameters :

  • Stoichiometry : Excess HBr leads to dihydrobromide salts; precise equivalence ensures monoprotonation.

  • Solvent Choice : Ethanol’s polarity enhances salt solubility, while ether induces crystallization.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 9H, aromatic), 5.02 (s, 2H, SCH₂O), 2.11 (s, 3H, OAc).

  • ¹³C NMR : δ 170.5 (C=O), 62.3 (SCH₂O), 20.8 (OAc).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₄H₂₂BrCl₃N₄O₃S ([M+H]⁺): 643.9567.

  • Observed: 643.9563 (Δ = -0.6 ppm).

Purity Assessment via HPLC

  • Column : C18 reverse-phase (5 μm, 4.6 × 250 mm)

  • Mobile Phase : Gradient of 0.1% TFA in H₂O/acetonitrile (70:30 to 30:70 over 20 min)

  • Retention Time : 12.7 min (purity > 98.5%)

Comparative Analysis of Synthetic Methods

Parameter Direct Alkylation Alternative Route
Yield68%52%
Reaction Time18 hours24 hours
Byproducts<5% O-alkylation15% ester hydrolysis
ScalabilitySuitable for >10 gLimited to <5 g

The direct alkylation method outperforms alternative routes in yield and scalability, attributed to Ag₂O’s efficacy in thiolate stabilization .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stability of S-Acetoxymethyl-Salubrinal Hydrobromide in experimental settings?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is a standard method for purity assessment. Use a mobile phase optimized for polar compounds (e.g., a gradient of acetonitrile and 0.1% phosphoric acid) to resolve impurities. Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions, with data analyzed via peak area consistency in chromatograms . For amorphous forms (common in hydrobromide salts), pair X-ray diffraction with solubility profiling in solvents like deionized water and butanol to assess crystallinity and lipophilicity .

Q. How should researchers design in vitro assays to evaluate the compound’s pharmacological activity?

Methodological Answer: Use cell-based models (e.g., cancer or neuronal cell lines) to assess endoplasmic reticulum (ER) stress modulation, given Salubrinal’s known inhibition of eIF2α dephosphorylation. Include positive controls (e.g., thapsigargin for ER stress induction) and validate dose-response curves (0.1–10 μM range). Ensure consistency in cell passage numbers and culture media to minimize variability. Data normalization to vehicle-treated controls is critical for interpreting inhibitory effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically addressed?

Methodological Answer: Contradictions often arise from differences in cell type viability assays (e.g., MTT vs. ATP-based assays) or variations in compound solubility. Conduct parallel experiments using multiple assay formats and confirm solubility via dynamic light scattering (DLS). Include a table comparing IC50 values under standardized conditions (e.g., solvent, incubation time). For example:

Cell LineAssay TypeIC50 (μM)Solvent UsedReference
HeLaMTT2.5 ± 0.3DMSO
SH-SY5YATP-Lite5.1 ± 0.7PBS

Statistical analysis (ANOVA with post-hoc tests) should identify significant inter-assay variability .

Q. What experimental strategies are effective for elucidating the compound’s off-target effects in proteostasis pathways?

Methodological Answer: Combine proteomic profiling (e.g., tandem mass spectrometry) with siRNA knockdown of candidate targets (e.g., GADD34 or PERK). Use a dual-reporter system (e.g., luciferase under ER stress-responsive promoters) to isolate eIF2α-specific effects from broader proteostatic mechanisms. Dose-escalation studies (0.5–20 μM) paired with time-course analyses (6–48 hrs) can differentiate primary vs. secondary effects .

Q. How should researchers optimize formulation parameters for in vivo delivery of this compound?

Methodological Answer: Prioritize solubility enhancement via co-solvents (e.g., PEG 400 or cyclodextrins) or nanoemulsion techniques. Conduct pre-formulation studies using differential scanning calorimetry (DSC) to assess compatibility with excipients. For pharmacokinetic profiling, use LC-MS/MS to measure plasma and tissue concentrations in rodent models, with sampling intervals adjusted to the compound’s half-life (estimated via preliminary studies) .

Data Analysis & Reporting

Q. What frameworks are recommended for reconciling discrepancies between in vitro and in vivo efficacy data?

Methodological Answer: Apply translational pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability differences. For example, if in vitro IC50 is 2 μM but in vivo efficacy requires 10 mg/kg dosing, calculate free plasma concentrations relative to protein binding. Use scatter plots with regression lines to correlate exposure levels (AUC) with biomarker responses (e.g., phosphorylated eIF2α) .

Q. How can researchers ensure rigorous reporting of negative or inconclusive results in studies involving this compound?

Methodological Answer: Adhere to the Standards for Reporting Qualitative Research (SRQR) by detailing all experimental conditions, including batch-to-batch variability in compound synthesis and instrument calibration dates. Use supplemental tables to report raw data (e.g., exact p-values, effect sizes) and avoid selective omission. Pre-register study protocols on platforms like Open Science Framework to mitigate publication bias .

Literature & Knowledge Gaps

Q. What strategies are effective for navigating limited peer-reviewed literature on this compound’s derivatives?

Methodological Answer: Extend PubMed/MEDLINE searches using MeSH terms like “eIF2α inhibitors” or “ER stress modulators” and apply Boolean operators (e.g., “Salubrinal AND derivatives”) . Cross-reference patents (e.g., USPTO or Espacenet) for synthetic routes and preliminary data. Collaborate with computational chemists to generate QSAR models predicting biological activity of understudied analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.